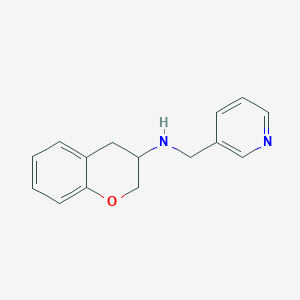
3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine
Übersicht
Beschreibung
3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine, also known as DPMA, is a compound that belongs to the class of heterocyclic organic compounds. DPMA has a unique structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is not well understood. However, recent studies have suggested that 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine may act by inhibiting the activity of various enzymes and proteins that are involved in the regulation of various biological processes. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been shown to inhibit the activity of various kinases, which play a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been shown to exhibit various biochemical and physiological effects. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been shown to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been shown to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is its simple synthesis method and high yield. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is also relatively stable and can be easily stored for long periods. However, 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has some limitations when used in lab experiments. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is not very soluble in water, which can make it challenging to use in some experiments. Additionally, 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine can exhibit some toxicity at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are various future directions for the research on 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine. One of the potential future directions is the synthesis of new compounds using 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine as a building block. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine can be modified to introduce various functional groups, which can result in the synthesis of new compounds with unique biological properties. Additionally, further studies are needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine and its potential application in various scientific research fields.
Conclusion:
In conclusion, 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is a promising candidate for various scientific research applications. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has a simple synthesis method, exhibits various biochemical and physiological effects, and has potential applications in the field of medicinal chemistry. Future research on 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine can lead to the synthesis of new compounds with unique biological properties and a better understanding of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been extensively studied for its potential application in various scientific research fields. One of the primary applications of 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine is in the field of medicinal chemistry, where it is used as a precursor for the synthesis of various biologically active compounds. 3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine has been used as a building block for the synthesis of various compounds that exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-7,9,14,17H,8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHAZVEILCBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-3-yl(3-pyridinylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B3817992.png)
![(2R*,6S*)-4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B3817993.png)
![2-isopropyl-N,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3817996.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}(2-thienyl)methanol](/img/structure/B3818003.png)

![N-[2-(1H-benzimidazol-1-ylcarbonyl)phenyl]-3-(3-methyl-1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B3818018.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3818032.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B3818035.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide](/img/structure/B3818059.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3818062.png)
![3-[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)amino]-1-butanol](/img/structure/B3818075.png)
![1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl}-3-phenylpropan-1-one](/img/structure/B3818077.png)
![methyl 4-(4-{[3-(2-ethoxy-2-oxoethyl)-4-morpholinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B3818084.png)
![5-[1-(3-chlorobenzoyl)-2-pyrrolidinyl]-N,N-diethyl-2-thiophenecarboxamide](/img/structure/B3818092.png)